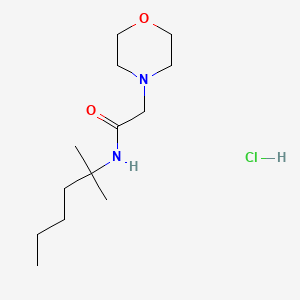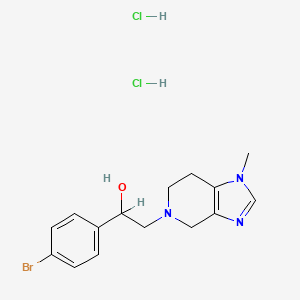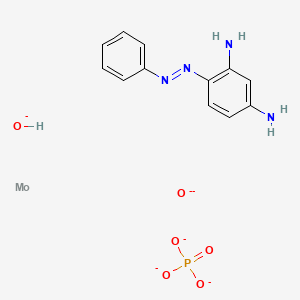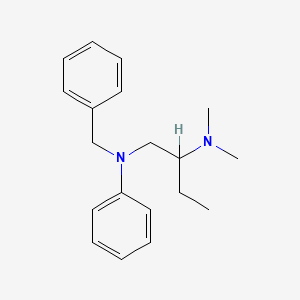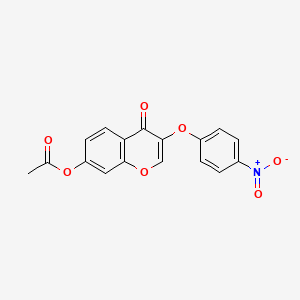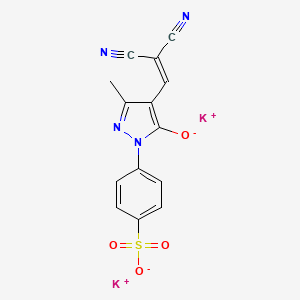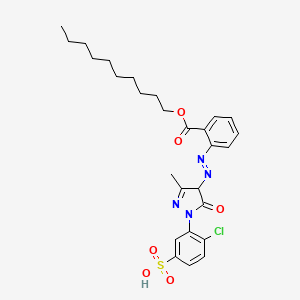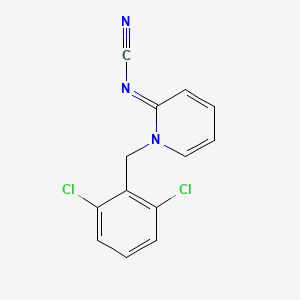
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide est un composé chimique doté d'une structure unique qui combine un groupe dichlorophényle, une partie pyridinylidène et un groupe cyanamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide implique généralement la réaction de la 2,6-dichlorobenzaldéhyde avec la pyridine-2-carboxaldéhyde en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle du (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de solvants et de catalyseurs de qualité industrielle.
Analyse Des Réactions Chimiques
Types de réactions
(1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution, où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des amines et les réactions de substitution peuvent donner lieu à divers dérivés substitués.
Applications de recherche scientifique
(1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans les procédés chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)amine
- (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)hydrazine
- (1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)thiourée
Unicité
(1-(2,6-Dichlorophényl)-2(1H)-pyridinylidène)cyanamide est unique en raison de la présence du groupe cyanamide, qui confère des propriétés chimiques et une réactivité distinctes. Cela le différencie des composés similaires qui peuvent avoir des groupes fonctionnels différents, conduisant à des variations dans leur comportement chimique et leurs applications.
Propriétés
Numéro CAS |
135810-36-5 |
|---|---|
Formule moléculaire |
C13H9Cl2N3 |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
[1-[(2,6-dichlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H9Cl2N3/c14-11-4-3-5-12(15)10(11)8-18-7-2-1-6-13(18)17-9-16/h1-7H,8H2 |
Clé InChI |
HJSRHJLZFYUICE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC#N)N(C=C1)CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


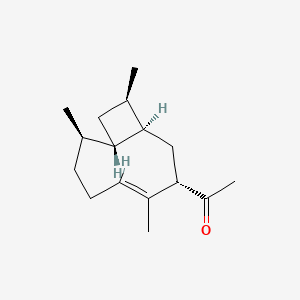


![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
